mCPSOB

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves multiple steps. The key steps include:

Formation of the Carbazole Derivative: This involves the reaction of carbazole with a suitable halogenated benzene derivative under basic conditions.

Coupling Reaction: The final step involves coupling the sulfonylated intermediate with another carbazole derivative under catalytic conditions to form the final product.

Industrial Production Methods

Industrial production of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Sublimation is often used to obtain ultra-pure grade chemicals .

Analyse Des Réactions Chimiques

Types of Reactions

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, which can be used for further applications in organic electronics and light-emitting devices .

Applications De Recherche Scientifique

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves its role as a host material in TADF applications. The compound facilitates efficient charge transfer and exciton confinement, leading to higher external quantum efficiency (EQE) in OLEDs. The electron-donating carbazole groups and electron-accepting diphenylsulfonyl group create a balanced ambipolar environment, which is crucial for the efficient operation of TADF devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole (mCP): Similar in structure but lacks the phenylsulfonyl group, resulting in lower thermal stability and triplet energy level.

4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another carbazole-based compound used in OLEDs, but with different electronic properties and applications.

Uniqueness

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole stands out due to its higher glass transition temperature and triplet energy level, which prevent crystallization during operation and reduce phase separation. This results in significantly improved device thermal and morphological stability, making it a superior choice for high-performance OLED applications .

Activité Biologique

The compound mCPSOB (methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate) has garnered attention in recent research due to its diverse biological activities. This article aims to consolidate findings on the biological activity of this compound, including its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the potential of this compound in cancer therapy. Studies have employed various cell lines to determine the compound's efficacy:

- Cell Lines Tested : Commonly used cell lines include K562 (chronic myeloid leukemia), EoL-1 (acute eosinophilic leukemia), and KG-1a (acute myeloid leukemia).

- Methodology : The MTT assay is frequently utilized to measure cell viability post-treatment with this compound. The IC50 values, representing the concentration required to inhibit 50% of cell growth, provide insights into its potency.

In these studies, this compound exhibited significant cytotoxic effects, particularly against EoL-1 cells, indicating its potential as an anti-leukemic agent.

Antioxidant Activity

Antioxidant properties are essential for compounds that may mitigate oxidative stress-related diseases. This compound has been evaluated using several assays:

- ABTS Assay : Measures the ability of this compound to scavenge free radicals.

- DPPH Assay : Another method to assess radical scavenging activity.

- FRAP Assay : Evaluates the reducing power of the compound.

The results indicated that this compound possesses considerable antioxidant activity, comparable to established antioxidants like resveratrol and quercetin.

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer. The anti-inflammatory effects of this compound were assessed by measuring levels of pro-inflammatory cytokines such as IL-2 and TNF-α.

- Methodology : ELISA kits were used for quantifying cytokine levels post-treatment with this compound.

- Findings : Significant reductions in cytokine production were observed, suggesting that this compound may be beneficial in inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

- Leukemia Treatment : A study focusing on leukemia cells demonstrated that treatment with this compound led to increased apoptosis and cell cycle arrest in K562 cells, highlighting its potential as a chemotherapeutic agent.

- Oxidative Stress Models : In vitro models simulating oxidative stress showed that this compound effectively reduced oxidative damage markers, further supporting its role as an antioxidant.

- Combination Therapies : Research has explored the synergistic effects of combining this compound with other compounds like resveratrol. This combination was found to enhance cytotoxicity against cancer cells while maintaining safety profiles for normal cells.

Propriétés

IUPAC Name |

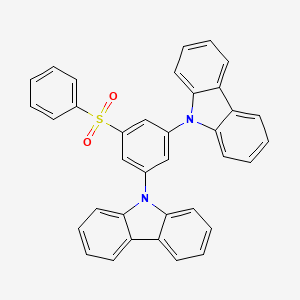

9-[3-(benzenesulfonyl)-5-carbazol-9-ylphenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2O2S/c39-41(40,27-12-2-1-3-13-27)28-23-25(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)22-26(24-28)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSLPGYMTNRXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.